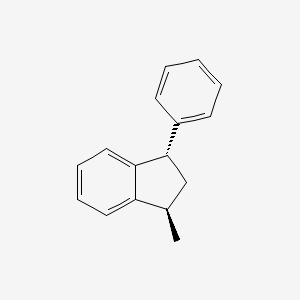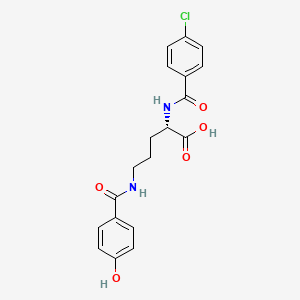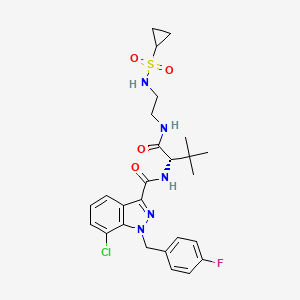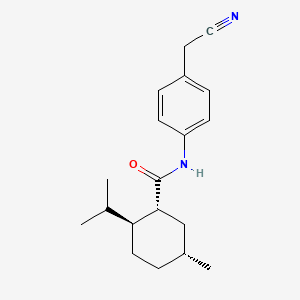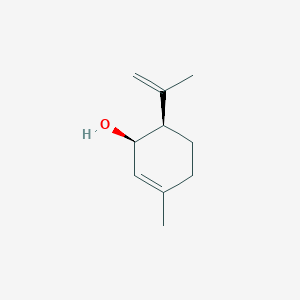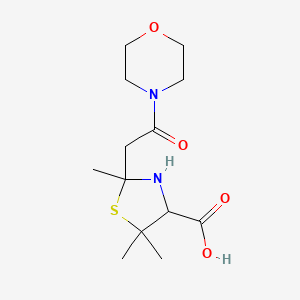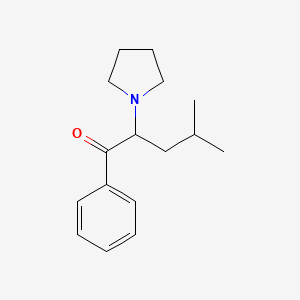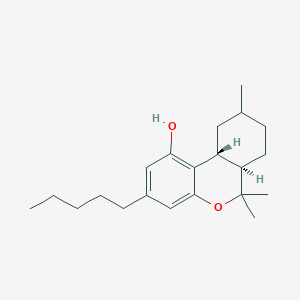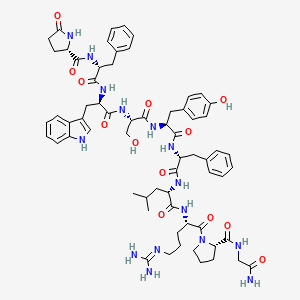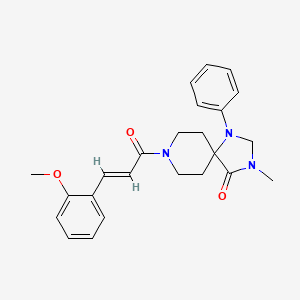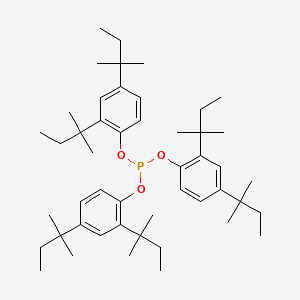
Tris(2,4-di-tert-pentylphenyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,4-di-tert-pentylphenyl) phosphite is an organophosphorus compound with the molecular formula C48H75O3P. This compound is a phosphite ester derived from di-tert-pentyl phenol. It is widely used as a stabilizer in polymers, where it functions as an antioxidant. The compound is known for its ability to undergo metallation reactions, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-di-tert-pentylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,4-di-tert-pentylphenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,4-di-tert-pentylphenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Phosphates
Reduction: Phosphines
Substitution: Alkylated or acylated phenolic derivatives
Wissenschaftliche Forschungsanwendungen
Tris(2,4-di-tert-pentylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is used in the study of antioxidant mechanisms and the protection of biological molecules from oxidative damage.
Medicine: It is investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: The compound is used in the production of plastics, rubber, and coatings to improve their durability and resistance to oxidation.
Wirkmechanismus
The primary mechanism of action of Tris(2,4-di-tert-pentylphenyl) phosphite is its ability to act as an antioxidant. It achieves this by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage to polymers and other materials. The molecular targets include free radicals and reactive oxygen species. The pathways involved in its antioxidant activity include the stabilization of free radicals and the inhibition of radical chain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(nonylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphate
Uniqueness
Tris(2,4-di-tert-pentylphenyl) phosphite is unique due to its larger alkyl groups, which provide better steric hindrance and enhance its stability as an antioxidant. This makes it more effective in preventing the degradation of polymers compared to similar compounds with smaller alkyl groups.
Eigenschaften
CAS-Nummer |
1065-97-0 |
|---|---|
Molekularformel |
C48H75O3P |
Molekulargewicht |
731.1 g/mol |
IUPAC-Name |
tris[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite |
InChI |
InChI=1S/C48H75O3P/c1-19-43(7,8)34-25-28-40(37(31-34)46(13,14)22-4)49-52(50-41-29-26-35(44(9,10)20-2)32-38(41)47(15,16)23-5)51-42-30-27-36(45(11,12)21-3)33-39(42)48(17,18)24-6/h25-33H,19-24H2,1-18H3 |
InChI-Schlüssel |
ZMPODEGAECKFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


